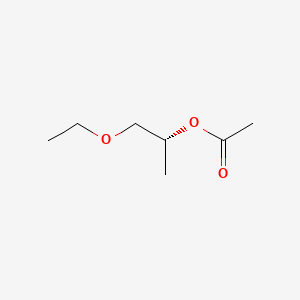
2-Acetoxy-1-ethoxypropane, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-1-ethoxypropane, ®- is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is also known by its systematic name, 2-Propanol, 1-ethoxy-, acetate, (2R)- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1-ethoxypropane, ®- typically involves the esterification of 1-ethoxy-2-propanol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-1-ethoxypropane, ®- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxy-1-ethoxypropane, ®- can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1-ethoxy-2-propanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 1-Ethoxy-2-propanol and acetic acid.
Oxidation: Corresponding aldehydes or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetoxy-1-ethoxypropane, ®- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Acetoxy-1-ethoxypropane, ®- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The ethoxy group can also interact with enzymes and other proteins, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetoxy-1-ethoxypropane, (S)-: The enantiomer of the ®- form, with similar chemical properties but different biological activity.
1-Ethoxy-2-propyl acetate: A structural isomer with different reactivity and applications.
2-Propanol, 1-ethoxy-, acetate: Another isomer with distinct chemical behavior.
Uniqueness
2-Acetoxy-1-ethoxypropane, ®- is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other isomers. This chiral specificity can be crucial in applications such as drug development, where the ®- form may exhibit distinct pharmacological properties .
Propriétés
Numéro CAS |
609847-75-8 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
[(2R)-1-ethoxypropan-2-yl] acetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Clé InChI |
LIPRQQHINVWJCH-ZCFIWIBFSA-N |
SMILES isomérique |
CCOC[C@@H](C)OC(=O)C |
SMILES canonique |
CCOCC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


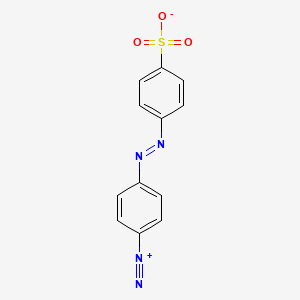
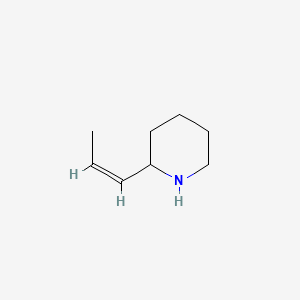
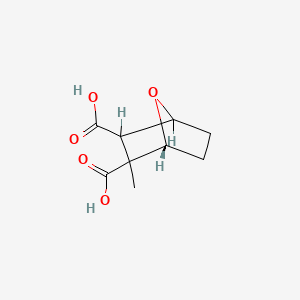
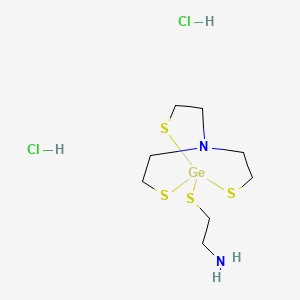
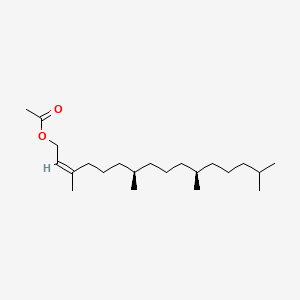
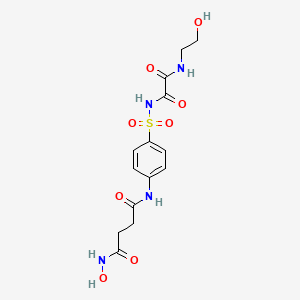
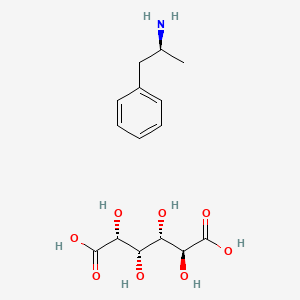
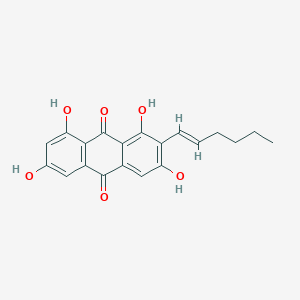
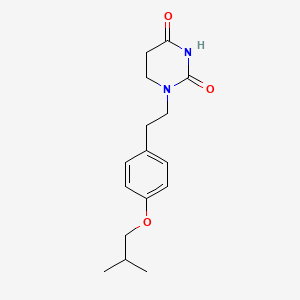
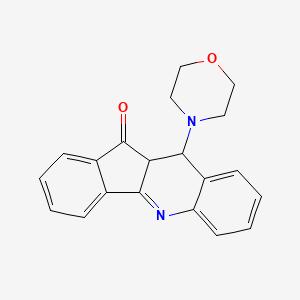



![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
